CAS No. 1596-84-5"

>

CAS No. 1596-84-5"

>

描述

达米诺酰胺,也称为 4-(2,2-二甲基肼-1-基)-4-氧代丁酸,是一种植物生长调节剂。它最初于 1963 年由联合利华化工公司注册用于人类食用的水果。 达米诺酰胺主要用于通过影响花芽起始、果实坐果成熟度、果实硬度和颜色来改善水果的品质和货架期 .

科学研究应用

达米诺酰胺在科学研究中具有广泛的应用:

化学: 它被用作各种化学反应和合成过程中的试剂。

生物学: 达米诺酰胺用于研究植物生长和发育,特别是在赤霉素生物合成调节方面的研究.

作用机制

达米诺酰胺通过抑制赤霉素的生物合成发挥作用,赤霉素是一种调节植物生长和发育的植物激素。 它竞争性地抑制 2-酮戊二酸依赖性双加氧酶,这些双加氧酶参与将无活性赤霉素羟基化成其活性形式 . 此外,达米诺酰胺已被证明可以抑制含 Jumonji 结构域的蛋白组蛋白脱甲基酶的活性,这种酶在基因表达调节中发挥作用 .

生化分析

Biochemical Properties

Daminozide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is known to inhibit the gibberellin biosynthesis pathway, which regulates plant growth and development . Specifically, daminozide inhibits 2-oxoglutarate-dependent dioxygenases involved in the conversion of inactive gibberellins to their bioactive forms . This inhibition leads to reduced internode elongation and more compact plant growth. Additionally, daminozide has been shown to interact with antioxidant enzymes such as catalase, superoxide dismutase, and glutathione-s-transferase, leading to oxidative stress in treated organisms .

Cellular Effects

Daminozide has been observed to induce various cellular effects, particularly in plant and animal cells. In plants, it enhances the vigor and yield of certain metabolites, such as steviol glycosides in Stevia rebaudiana . In animal models, daminozide disrupts the cellular antioxidant system, leading to decreased levels of total thiol content and reduced activities of antioxidant enzymes . This disruption increases the vulnerability of cells to free radical-induced molecular damage. Additionally, daminozide has been shown to reduce acetylcholinesterase activity, contributing to its neurotoxic effects .

Molecular Mechanism

At the molecular level, daminozide exerts its effects through several mechanisms. It inhibits the activity of 2-oxoglutarate-dependent dioxygenases by chelating the metal within the enzyme’s active site through its hydrazide carbonyl and dimethylamino groups . This inhibition disrupts the gibberellin biosynthesis pathway, leading to reduced plant growth. In animal models, daminozide-induced oxidative stress is characterized by decreased levels of antioxidant enzymes and increased vulnerability to free radical damage . The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of daminozide have been observed to change over time. Studies have shown that daminozide can induce oxidative stress and disrupt antioxidant enzyme systems in a time-dependent manner . Long-term exposure to daminozide has been associated with cumulative neurotoxic effects, including reduced acetylcholinesterase activity and increased oxidative damage . Additionally, daminozide’s stability and degradation in various environments can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of daminozide vary with different dosages in animal models. At lower doses, daminozide has been shown to induce mild oxidative stress and disrupt antioxidant enzyme activities . At higher doses, the compound can cause significant neurotoxic effects, including reduced acetylcholinesterase activity and increased oxidative damage . These toxic effects are dose-dependent and can lead to adverse health outcomes in exposed organisms .

Metabolic Pathways

Daminozide is involved in several metabolic pathways, particularly those related to gibberellin biosynthesis and antioxidant defense. By inhibiting 2-oxoglutarate-dependent dioxygenases, daminozide disrupts the conversion of inactive gibberellins to their bioactive forms, affecting plant growth and development . Additionally, daminozide’s interaction with antioxidant enzymes such as catalase, superoxide dismutase, and glutathione-s-transferase influences metabolic flux and metabolite levels, leading to oxidative stress .

Transport and Distribution

Daminozide is highly soluble in water and volatile, which affects its transport and distribution within cells and tissues . It is not expected to leach to groundwater but can be persistent in some water systems . In plants, daminozide is transported through the vascular system and accumulates in various tissues, influencing growth and development . In animal models, daminozide has been detected in all body tissues, with the highest levels found in the liver and kidney .

Subcellular Localization

Studies have shown that daminozide can disrupt subcellular antioxidant enzyme systems, leading to oxidative stress and cellular damage . The compound’s ability to chelate metals within enzyme active sites suggests that it may localize to specific cellular compartments where these enzymes are active .

准备方法

合成路线和反应条件

达米诺酰胺是通过琥珀酸酐与 1,1-二甲基肼之间的化学反应合成的。 反应涉及形成中间体,然后水解生成达米诺酰胺 .

工业生产方法

在工业环境中,达米诺酰胺是使用类似的合成路线但以更大的规模生产的。 该工艺涉及使用高纯度试剂和受控反应条件,以确保最终产品的质量和一致性 .

化学反应分析

反应类型

达米诺酰胺会发生多种类型的化学反应,包括:

氧化: 达米诺酰胺可以被氧化形成各种副产物。

还原: 它可以在特定条件下被还原,生成不同的化合物。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用硼氢化钠等还原剂。

取代: 胺类等亲核试剂经常用于取代反应.

主要形成的产物

相似化合物的比较

类似化合物

2-酮戊二酸: 具有相似的化学结构,也与 2-酮戊二酸依赖性双加氧酶结合。

多效唑: 另一种抑制赤霉素生物合成的植物生长调节剂。

独特性

达米诺酰胺在植物生长调节剂和潜在的组蛋白脱甲基酶抑制剂这两个方面都是独一无二的。 这种双重功能使它成为农业和医学研究中都有价值的化合物 .

属性

IUPAC Name |

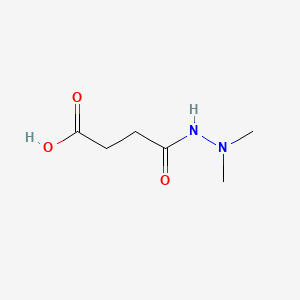

4-(2,2-dimethylhydrazinyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-8(2)7-5(9)3-4-6(10)11/h3-4H2,1-2H3,(H,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQGZXFMHARMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Record name | SUCCINIC ACID 2,2-DIMETHYLHYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020370 | |

| Record name | Daminozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Succinic acid 2,2-dimethylhydrazide appears as odorless white crystals or powder. (NTP, 1992), White solid; [HSDB] White crystals; [MSDSonline] | |

| Record name | SUCCINIC ACID 2,2-DIMETHYLHYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Daminozide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

1 to 10 mg/mL at 75 °F (NTP, 1992), 25 g/kg acetone; 50 g/kg methanol; it is insol in simple hydrocarbons, In water, 1X10+5 mg/L at 25 °C | |

| Record name | SUCCINIC ACID 2,2-DIMETHYLHYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DAMINOZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

less than 0.0000750 mmHg at 68 °F (NTP, 1992), 0.0002 [mmHg], 2X10-4 mm Hg at 23 °C | |

| Record name | SUCCINIC ACID 2,2-DIMETHYLHYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Daminozide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DAMINOZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The commercial product is contaminated with 0.005% /unsymmetrical dimethylhydrazine/. | |

| Record name | DAMINOZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALLINE SOLID | |

CAS No. |

1596-84-5 | |

| Record name | SUCCINIC ACID 2,2-DIMETHYLHYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Daminozide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1596-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daminozide [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daminozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Daminozide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAMINOZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6KF33M5UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DAMINOZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

309 to 311 °F (NTP, 1992), 154-155 °C | |

| Record name | SUCCINIC ACID 2,2-DIMETHYLHYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DAMINOZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

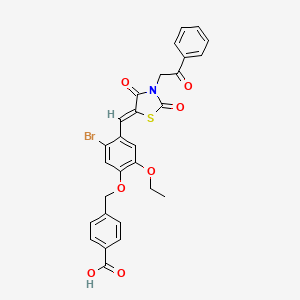

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of daminozide in plants?

A1: Daminozide functions by inhibiting the biosynthesis of gibberellins (GAs) []. GAs are plant hormones that play a crucial role in promoting stem elongation and other growth processes.

Q2: How does the inhibition of GA biosynthesis by daminozide affect plant growth?

A2: By inhibiting GA biosynthesis, daminozide reduces stem elongation, leading to more compact and sturdier plants [, , , , ]. This effect is particularly desirable in the production of ornamental plants and certain fruit crops.

Q3: Does daminozide affect all plant species in the same way?

A3: No, the effectiveness of daminozide in retarding plant growth varies among species and cultivars [, , , ]. Some plants, like certain tomato varieties, show inconsistent responses to daminozide [].

Q4: Are there specific enzymes in the GA biosynthesis pathway that daminozide targets?

A4: Research indicates that daminozide inhibits the 3β-hydroxylase and, to a lesser extent, the 2β-hydroxylase enzymes involved in the later stages of GA biosynthesis []. These enzymes are responsible for the conversion of GA precursors into active GAs like GA1.

Q5: What is the molecular formula and weight of daminozide?

A5: The molecular formula of daminozide is C6H12N2O3, and its molecular weight is 160.17 g/mol.

Q6: How does the application method of daminozide affect its efficacy?

A6: Daminozide can be applied as a foliar spray or a soil drench, with varying effectiveness depending on the plant species and desired outcome [, ]. For instance, foliar applications are commonly used in ornamental plant production, while soil drenches may be preferred in certain agricultural settings.

Q7: Is the stability of daminozide affected by environmental factors?

A7: Yes, environmental factors like temperature and pH can influence the degradation of daminozide []. For example, heating daminozide solutions, especially under acidic conditions, can lead to the formation of unsymmetrical dimethylhydrazine (UDMH) [], a potentially carcinogenic compound.

Q8: Have any structural analogs of daminozide been investigated for their plant growth regulating activity?

A8: Yes, several structural analogs of daminozide, including N-dimethylaminomaleamic acid and N-(dimethylamino)-methylsuccinamic acid, have been tested for their ability to reduce common scab in potatoes []. While these analogs showed some activity, their efficacy varied compared to daminozide.

Q9: What structural features of daminozide are essential for its GA biosynthesis inhibiting activity?

A9: Daminozide's structural similarity to 2-oxoglutarate, a co-substrate for GA hydroxylases, is believed to be crucial for its inhibitory activity []. This similarity allows daminozide to compete with 2-oxoglutarate at the enzyme's active site, thereby blocking GA biosynthesis.

Q10: What are the potential toxicological concerns associated with daminozide?

A10: One of the main concerns regarding daminozide is its potential to degrade into UDMH, a suspected carcinogen [, ]. The formation of UDMH is favored under specific conditions, such as high temperatures and acidic pH, which are relevant in food processing.

Q11: Have any studies investigated the long-term effects of daminozide exposure?

A11: A bioassay conducted on rats and mice found that daminozide administration at high doses for 104 weeks led to the development of tumors in female rats []. While the study highlighted potential carcinogenicity, further research is needed to establish conclusive evidence and assess the risk to humans.

Q12: What analytical techniques are employed for the detection and quantification of daminozide residues in food and environmental samples?

A12: Several analytical methods, including colorimetry [], gas chromatography-mass spectrometry (GC-MS) [, ], and high-performance liquid chromatography (HPLC) coupled with various detectors like ultraviolet (UV) [, ] and electrochemical detectors [], have been developed and validated for the analysis of daminozide residues.

Q13: What are the challenges associated with analyzing daminozide residues?

A13: One challenge is the need for sensitive and selective analytical methods to detect daminozide at very low concentrations (ppb levels) [, ]. Additionally, distinguishing daminozide from its degradation product, UDMH, is crucial for accurate risk assessment and regulatory purposes [].

Q14: Are there alternative plant growth regulators available that can be used in place of daminozide?

A14: Yes, several alternatives to daminozide exist, including paclobutrazol, uniconazole, chlormequat chloride, and ethephon [, , , , , ]. The choice of PGR depends on factors such as the specific crop, desired growth response, cost, and environmental impact.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Ethylphenyl)-2-(3h-Imidazo[4,5-B]pyridin-2-Ylsulfanyl)acetamide](/img/structure/B1669707.png)

![2-(3,4-Dichlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile](/img/structure/B1669713.png)